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Compound of Interest

Compound Name: (r)-Benzyloxymethyl-oxirane

Cat. No.: B083310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(r)-Benzyloxymethyl-oxirane, also widely known as (R)-(-)-Benzyl glycidyl ether, is a valuable

chiral building block in modern organic synthesis. Its utility is most pronounced in the

pharmaceutical industry, where it serves as a key intermediate in the enantioselective synthesis

of various therapeutic agents, most notably beta-adrenergic receptor blockers (β-blockers).

This technical guide provides an in-depth overview of the commercial availability of this

compound, its key chemical properties, and detailed experimental protocols for its synthesis

and application in the preparation of bioactive molecules.

Commercial Availability and Key Specifications
(r)-Benzyloxymethyl-oxirane is readily available from a multitude of chemical suppliers. The

compound is typically offered at purities exceeding 98%, with high enantiomeric excess. Below

is a summary of typical product specifications from various commercial vendors.
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Supplier
Purity/Assa
y

Enantiomeri
c Excess
(ee)

CAS
Number

Molecular
Formula

Key
Physical
Properties

Sigma-

Aldrich
≥99% Not specified 14618-80-5 C₁₀H₁₂O₂

Density:

1.077 g/mL at

25 °C,

Refractive

Index: n20/D

1.517

Thermo

Scientific
98+% Not specified 14618-80-5 C₁₀H₁₂O₂

Refractive

Index:

1.5160-

1.5200 @

20°C, Optical

Rotation: -5.2

± 0.2° (c=5 in

toluene)[1]

ChemScene ≥98% Not specified 14618-80-5 C₁₀H₁₂O₂ Storage: 4°C

Tokyo

Chemical

Industry (TCI)

>98.0% (GC) Not specified 14618-80-5 C₁₀H₁₂O₂

Home

Sunshine

Pharma

≥99.0% Not specified 14618-80-5 C₁₀H₁₂O₂

Appearance:

Colorless to

light yellow

liquid, Boiling

Point: 130℃

(0.1 mmHg)

[2]

Shijiazhuang

Dingmin

Pharmaceutic

al Sciences

99% Min Not specified 14618-80-5 C₁₀H₁₂O₂ Appearance:

Light Yellow

Liquid,

Optical

Rotation: -5.4
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(c=5 in

toluene)[3]

Synthetic Applications in Drug Development
The primary application of (r)-Benzyloxymethyl-oxirane in drug development lies in its role as

a chiral electrophile. The strained oxirane ring is susceptible to nucleophilic attack, leading to

regioselective ring-opening and the formation of new stereocenters. This reactivity is harnessed

in the synthesis of a variety of chiral molecules, particularly the (S)-enantiomers of β-blockers,

which are known to possess the desired therapeutic activity.

A prominent example is the synthesis of (S)-propranolol, a widely used β-blocker for treating

hypertension and other cardiovascular conditions. The synthesis involves the nucleophilic ring-

opening of a chiral glycidyl ether intermediate with isopropylamine.

Experimental Protocols
Protocol 1: Synthesis of Racemic Benzyl Glycidyl Ether
This protocol describes a general method for the synthesis of the racemic mixture of benzyl

glycidyl ether, from which the (R)-enantiomer can be obtained through chiral resolution.

Materials:

Benzyl alcohol

Epichlorohydrin

Toluene

Tin (IV) tetrachloride (SnCl₄)

50% (w/w) Sodium hydroxide (NaOH) solution

Phase-transfer catalyst (e.g., PEG-200)

Sodium dihydrogen phosphate
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Deionized water

Procedure:

To a 2L reaction flask, add 300g of benzyl alcohol, 90g of toluene, and 3g of tin (IV)

tetrachloride.[4]

Stir the mixture and heat to 60°C.

Maintain the temperature at 60°C and add 171g of epichlorohydrin dropwise over 4 hours.[4]

After the addition is complete, continue stirring at 60°C for an additional 7 hours.[4]

Upon completion of the reaction, recover unreacted epichlorohydrin and benzyl alcohol via

vacuum distillation followed by steam distillation.[4]

The remaining product is the chlorohydrin benzyl ether intermediate.

Increase the temperature of the intermediate to 90°C and add 1.5g of PEG-200.

Add 200g of 50% (w/w) NaOH solution dropwise over 3 hours while maintaining the

temperature at 90°C.[4]

After the addition, add 200g of 80°C deionized water, stir, and then add 5g of sodium

dihydrogen phosphate to adjust the pH to 6-7.[4]

Allow the layers to separate and remove the lower aqueous layer.

Wash the organic layer again with 200g of 80°C deionized water, allow to settle, and remove

the aqueous layer.[4]

Dehydrate and remove the solvent under reduced pressure (15 Torr) at 120°C.[4]

Filter the final product to obtain racemic benzyl glycidyl ether.

Protocol 2: Enantioselective Synthesis of (S)-
Propranolol via Ring-Opening of a Glycidyl Ether
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Intermediate
This protocol details the synthesis of (S)-propranolol starting from α-naphthol, which first forms

the glycidyl ether intermediate. The key ring-opening step with isopropylamine is directly

applicable to (r)-Benzyloxymethyl-oxirane for the synthesis of other analogous β-blockers.

Materials:

α-Naphthol

Epichlorohydrin

Potassium hydroxide (KOH)

Dimethyl sulfoxide (DMSO)

Isopropylamine

Chloroform

Sodium sulfate

Procedure:

Formation of α-Naphthyl Glycidyl Ether:

To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), add powdered KOH (5 g)

and stir the mixture for 30 minutes at room temperature.[5]

Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes and continue stirring at room

temperature for 6 hours.[5]

Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).[5]

Wash the combined organic layers with sodium hydroxide solution (2 x 30 ml) and then

with water (5 x 100 ml).[5]

Dry the organic layer over sodium sulfate, filter, and concentrate to yield α-naphthyl

glycidyl ether.[5]
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Ring-Opening with Isopropylamine to form (S)-Propranolol:

This step typically involves a chiral catalyst for enantioselectivity if starting from the

racemic glycidyl ether. For the synthesis of (S)-propranolol, a chiral complex such as

Zn(NO₃)₂/(+)-tartaric acid can be used.[5]

Stir the α-naphthyl glycidyl ether with the chiral catalyst in DMSO for 15 minutes.

Add an excess of isopropylamine to the reaction vessel and reflux for 24 hours to yield

(S)-propranolol.[5]

The work-up and purification would involve standard extraction and crystallization

procedures to isolate the final product.

Protocol 3: Purification by Flash Column
Chromatography
Flash column chromatography is a standard method for purifying (r)-Benzyloxymethyl-
oxirane and its reaction products.

Materials:

Silica gel (230-400 mesh)

Eluent (e.g., a mixture of hexanes and ethyl acetate)

Compressed air or nitrogen source

Chromatography column

Procedure:

Column Packing:

Securely clamp a chromatography column in a vertical position.

Add a small plug of cotton or glass wool to the bottom of the column.
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Add a layer of sand over the plug.

Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to

pack evenly.

Add another layer of sand on top of the silica gel.

Sample Loading:

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

Carefully apply the sample solution to the top of the silica gel bed.

Elution and Fraction Collection:

Gently add the eluent to the top of the column.

Apply pressure to the top of the column to force the eluent through the silica gel at a

controlled rate.

Collect fractions in separate test tubes or flasks as the solvent elutes from the bottom of

the column.

Monitor the separation by thin-layer chromatography (TLC) to identify the fractions

containing the desired compound.

Isolation:

Combine the pure fractions and remove the solvent under reduced pressure to obtain the

purified product.

Synthetic Pathway and Reaction Mechanism
Diagrams
The following diagrams, generated using the DOT language, illustrate the key synthetic

pathways discussed.
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Caption: Synthesis of Racemic Benzyl Glycidyl Ether.
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Caption: Enantioselective Synthesis of (S)-Propranolol.
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Caption: Flash Column Chromatography Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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